molecular formula C14H8ClF3INO B5243279 N-[4-chloro-3-(trifluoromethyl)phenyl]-3-iodobenzamide

N-[4-chloro-3-(trifluoromethyl)phenyl]-3-iodobenzamide

Cat. No.: B5243279
M. Wt: 425.57 g/mol
InChI Key: RKNLALCZLVVMND-UHFFFAOYSA-N
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Description

N-[4-chloro-3-(trifluoromethyl)phenyl]-3-iodobenzamide is an organic compound that features a trifluoromethyl group, a chloro group, and an iodo group attached to a benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-chloro-3-(trifluoromethyl)phenyl]-3-iodobenzamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the iodination of a benzamide precursor, followed by the introduction of the trifluoromethyl and chloro groups through electrophilic aromatic substitution reactions. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often utilizing advanced techniques such as microwave-assisted synthesis or flow chemistry to enhance reaction efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-[4-chloro-3-(trifluoromethyl)phenyl]-3-iodobenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the iodo group to a hydrogen atom or other functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where the iodo group is replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation are used.

    Substitution: Reagents like sodium iodide in acetone (Finkelstein reaction) or palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling) are employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce deiodinated derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of substituted benzamides.

Scientific Research Applications

N-[4-chloro-3-(trifluoromethyl)phenyl]-3-iodobenzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[4-chloro-3-(trifluoromethyl)phenyl]-3-iodobenzamide involves its interaction with specific molecular targets. For instance, it may act as an inhibitor or activator of certain enzymes or receptors, altering cellular pathways and biological processes. The compound’s trifluoromethyl and chloro groups contribute to its binding affinity and specificity, while the iodo group can facilitate its incorporation into larger molecular structures.

Comparison with Similar Compounds

Similar Compounds

    N-[4-chloro-3-(trifluoromethyl)phenyl]-4-piperidinol: Known for its analgesic properties and used in pain management research.

    N-[4-chloro-3-(trifluoromethyl)phenyl]-2-ethoxy-benzamide: Investigated for its role in altering chromatin acetylation and potential therapeutic applications in neuropsychiatric disorders.

Uniqueness

N-[4-chloro-3-(trifluoromethyl)phenyl]-3-iodobenzamide is unique due to the presence of the iodo group, which imparts distinct reactivity and potential for further functionalization. This makes it a valuable intermediate in organic synthesis and a promising candidate for various scientific and industrial applications.

Properties

IUPAC Name

N-[4-chloro-3-(trifluoromethyl)phenyl]-3-iodobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8ClF3INO/c15-12-5-4-10(7-11(12)14(16,17)18)20-13(21)8-2-1-3-9(19)6-8/h1-7H,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKNLALCZLVVMND-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)I)C(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8ClF3INO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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